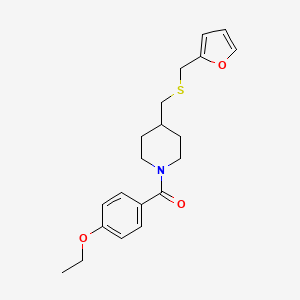

(4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-2-23-18-7-5-17(6-8-18)20(22)21-11-9-16(10-12-21)14-25-15-19-4-3-13-24-19/h3-8,13,16H,2,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDRZDOSGYBKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural components, including a piperidine ring, a furan moiety, and an ethoxyphenyl group, this compound may exhibit various pharmacological effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activities associated with this compound.

Structural Overview

The molecular structure of the compound includes:

- Piperidine Ring : Known for its role in various bioactive compounds.

- Furan Moiety : Contributes to the compound's aromatic properties and reactivity.

- Ethoxyphenyl Group : Enhances the lipophilicity and potential receptor interactions.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

-

Antimicrobial Activity :

- Compounds containing piperidine and furan structures have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of piperidine can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties :

- Analgesic Effects :

- Anticancer Potential :

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of the compound to various biological targets. Molecular docking studies suggest that this compound can effectively bind to specific receptors involved in disease mechanisms, potentially influencing therapeutic outcomes .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring; neurological studies | Antagonist for mGluR5 receptors |

| Furfurylamine | Simple furan derivative | Exhibits antimicrobial properties |

| Thienopyridine derivatives | Contains sulfur; similar heterocyclic structure | Antiplatelet activity |

This table illustrates that while there are compounds with overlapping features, the specific combination found in (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone could lead to unique therapeutic applications.

Scientific Research Applications

Research indicates that compounds similar to (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone exhibit significant biological activities, including:

- Anti-inflammatory properties : Potential use in treating inflammatory diseases.

- Analgesic effects : Possible applications in pain management.

- Antimicrobial activity : Investigated for effectiveness against various pathogens.

Interaction Studies

Molecular docking studies have been conducted to evaluate how this compound interacts with various biological targets. These studies suggest that it may bind effectively to specific receptors or enzymes, influencing pathways relevant to disease mechanisms.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings revealed that it could mitigate oxidative stress and inflammation in neuronal cells, highlighting its therapeutic potential for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Methanone Scaffolds

Electronic and Bioactivity Considerations

- Thioether Linkages : The furan-thioether group in the target compound may enhance solubility compared to pyridine-thioether analogues (e.g., Compounds 28 and 75), where trifluoromethyl groups increase lipophilicity .

- Aromatic Substituents : The 4-ethoxyphenyl group offers moderate electron-donating effects, contrasting with fluorophenyl (e.g., Compound 29) or trifluoromethoxyphenyl () groups, which are electron-withdrawing and may influence receptor binding .

Physicochemical and Spectral Data

- NMR Profiles: Piperidine methanones typically show δ 1.5–2.5 ppm (piperidine CH₂), δ 3.5–4.5 ppm (OCH₂ or SCH₂), and aromatic protons at δ 6.5–8.0 ppm, as observed in Compounds 28–32 .

- Mass Spectrometry : HRMS data for Compound 28 (m/z 592.18683 [M+H]⁺) and Compound 75 (m/z 580.65) align with calculated values, confirming structural integrity .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the compound?

A combination of IR spectroscopy (to identify functional groups like the ethoxy and thiomethyl moieties), NMR (1H and 13C for structural elucidation), and mass spectrometry (for molecular weight confirmation) is essential. For IR, compare spectral data to NIST standards to validate peaks, especially for the furan and piperidine rings . High-resolution mass spectrometry (HRMS) should confirm the molecular formula.

Q. How should an initial pharmacological screening be designed for this compound?

Begin with in vitro assays targeting antimicrobial or anticancer activity. Use Staphylococcus aureus and E. coli for antimicrobial testing (via broth microdilution) and MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results. Similar methanone derivatives have shown activity in these assays .

Q. What are the key structural motifs influencing bioactivity?

The 4-ethoxyphenyl group enhances lipophilicity and membrane permeability, while the furan-thiomethyl-piperidine moiety may interact with sulfur-binding enzyme pockets. Compare with biphenylmethanone derivatives, where analogous groups demonstrated antimicrobial and anticancer effects .

Q. What safety protocols are critical for handling this compound?

Follow SDS guidelines: store in dry, ventilated conditions away from light, use PPE (gloves, goggles), and avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite). Refer to hazard codes for flammability and aquatic toxicity in analogous compounds .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

Control variables systematically :

Q. What computational methods predict metabolic pathways and degradation products?

Combine docking studies (AutoDock Vina) to identify peroxidase interaction sites with in vitro enzyme assays (e.g., horseradish peroxidase). Monitor oxidation products via LC-MS, as seen in 4-ethoxyaniline metabolism to iminoquinone derivatives .

Q. How can synthetic yield be optimized for this compound?

Apply Design of Experiments (DOE) to variables:

- Catalyst loading (e.g., Pd/C for coupling reactions).

- Solvent polarity (test DMF vs. THF).

- Temperature (60–100°C). Use response surface methodology to identify optimal conditions, similar to thiophene derivative syntheses .

Q. How can molecular conformation and intermolecular interactions be determined experimentally?

Perform single-crystal X-ray diffraction to resolve the 3D structure. For crystallization, use slow evaporation in ethanol/water (7:3). Compare bond lengths and angles to analogous methanones (e.g., (2,6-difluorophenyl)methanone derivatives) to identify steric or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.